![molecular formula C22H17ClFN5O B2787911 1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1251581-10-8](/img/structure/B2787911.png)
1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10, and it is a member of the piperidine class of compounds.
Mechanism of Action
The mechanism of action of MP-10 involves its interaction with the dopamine transporter. MP-10 binds to the transporter and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for the drug's effects on addiction.
Biochemical and physiological effects:
MP-10 has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine levels, MP-10 has been shown to increase the levels of other neurotransmitters such as serotonin and norepinephrine. MP-10 has also been shown to have anxiolytic effects, reducing anxiety levels in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of MP-10 for lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the dopamine system and its role in addiction. Additionally, MP-10 has low abuse potential, making it a safer alternative to other drugs that are used in addiction research. However, one of the limitations of MP-10 is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on MP-10. One area of research is the development of more potent and selective dopamine transporter inhibitors. Additionally, further studies are needed to determine the long-term effects of MP-10 on dopamine levels and other neurotransmitters. Finally, studies are needed to determine the potential applications of MP-10 in other areas, such as depression and anxiety.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the reaction of 4-(pyrrolidin-1-ylcarbonyl)phenol with 1-(3-methylbutanoyl)piperidine in the presence of a base. The product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The yield of MP-10 is typically around 50%.
Scientific Research Applications
MP-10 has been extensively studied in the scientific community due to its potential applications in various fields. One of the main areas of research is its use as a potential treatment for addiction. MP-10 has been shown to have a high affinity for the dopamine transporter, which is a key target for drugs that are used to treat addiction. Additionally, MP-10 has been shown to have low abuse potential, making it a promising candidate for addiction treatment.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14-12-17(6-7-19(14)24)29-21(15-8-10-25-11-9-15)20(27-28-29)22(30)26-13-16-4-2-3-5-18(16)23/h2-12H,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWIHTGAZMKFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)
![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2787834.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)
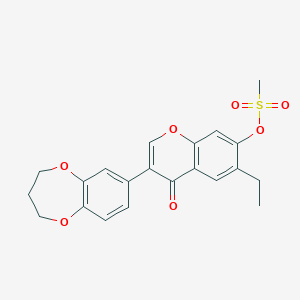
![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)

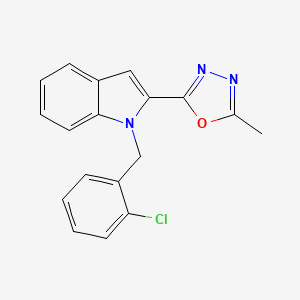
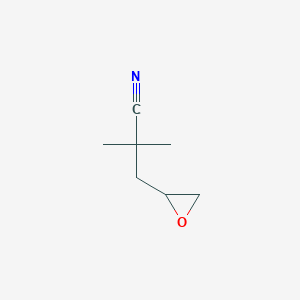
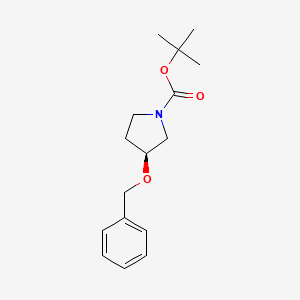

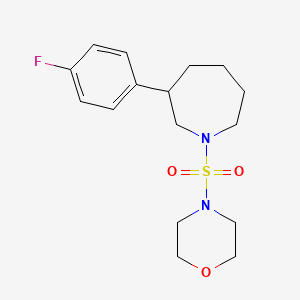
![3,5-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2787851.png)